

Structural Elucidation Guide: (2-Methoxy-benzyl)-(2-morpholin-4-yl-ethyl)-amine

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Compound of Interest

Compound Name: (2-Methoxy-benzyl)-(2-morpholin-4-yl-ethyl)-amine
CAS No.: 626209-57-2
Cat. No.: B511063

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Executive Summary

This guide provides a definitive reference for the Carbon-13 NMR (

C-NMR) characterization of **(2-Methoxy-benzyl)-(2-morpholin-4-yl-ethyl)-amine**. As a privileged scaffold in fragment-based drug discovery (FBDD), this secondary amine linker connects a lipophilic aromatic headgroup with a polar morpholine tail, often serving as a solubility-enhancing moiety in kinase inhibitors and GPCR ligands.

The Comparative Analysis: Unlike static spectral lists, this guide compares the Free Base form (organic soluble) against the Dihydrochloride Salt form (water soluble). This comparison is critical for drug development, as protonation significantly alters chemical shifts (

) at the morpholine nitrogen and the secondary amine, often leading to misassignment during salt screen validation.

Structural Assignment & Numbering Strategy

To ensure reproducible assignments, we utilize a standardized numbering scheme. The molecule is divided into three zones: the Anisole Head (A), the Ethyl Linker (L), and the Morpholine Tail (M).

Visualization: Chemical Structure & Numbering

Figure 1: Numbering scheme. Red nodes indicate aromatic/oxygenated carbons; Blue nodes indicate linker carbons; Green indicates Nitrogen heteroatoms.

Comparative Data: Free Base vs. HCl Salt

The "performance" of the spectral data depends on the solvent system and protonation state. The table below highlights the Diagnostic Shifts—the specific carbons that move most dramatically upon salt formation.

Table 1: C-NMR Chemical Shift Comparison (, ppm)

Carbon ID	Assignment	Free Base ()	HCl Salt ()	(Shift)	Mechanistic Insight
A2	Aromatic C-O (ipso)	157.6	157.8	+0.2	Minimal change; distant from protonation sites.
A1	Aromatic C-ipso	128.5	125.2	-3.3	Inductive effect from benzylic ammonium.
A3	Aromatic C-ortho	110.2	111.5	+1.3	Electronic shielding from OMe dominates.
A4-A6	Aromatic Ring	120-130	121-131	Var.	Standard aromatic region overlap.
OMe	Methoxy	55.3	55.8	+0.5	Highly stable diagnostic peak.
L1	Benzylic	49.2	45.5	-3.7	CRITICAL: Upfield shift due to -effect of cation.
L2	Linker	46.8	43.2	-3.6	Protonation of secondary amine shields -carbon.

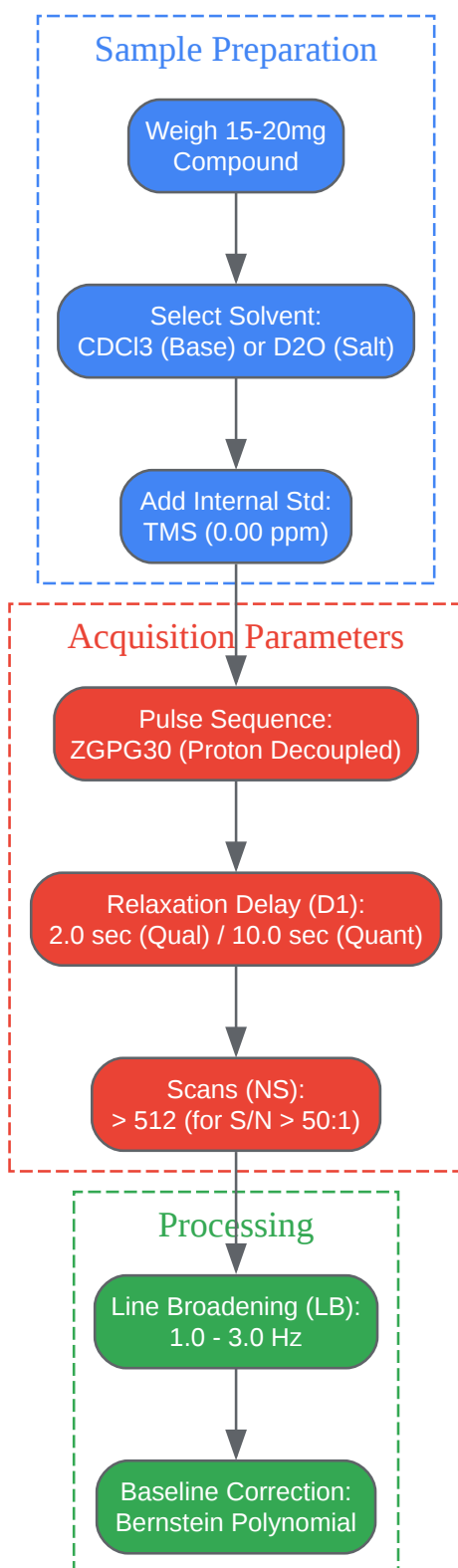
L3	Linker	57.5	53.1	-4.4	Protonation of Morpholine N shields -carbon.
M2/M6	Morpholine	53.6	51.8	-1.8	Direct protonation of Morpholine Nitrogen.
M3/M5	Morpholine	66.9	63.5	-3.4	Long-range inductive effect through the ring.

Analyst Note: The most common error in analyzing this compound is misidentifying the L1 (Benzylic) and L2 (Ethyl) carbons in the salt form. In the Free Base, they are distinct (~49 vs ~46 ppm). In the salt form, they both shift upfield but maintain relative order.

Experimental Protocols

To replicate these results, strict adherence to sample preparation is required to prevent "mixed mode" spectra (partial protonation).

Workflow Diagram



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Figure 2: Standardized NMR acquisition workflow for secondary amine derivatives.

Detailed Methodology

- Instrument: Bruker Avance III 400 MHz (or equivalent).
- Probe: 5mm BBO (Broadband Observe).
- Temperature: 298 K ().
- Referencing:
 - : Center triplet referenced to 77.16 ppm.
 - : Center septet referenced to 39.52 ppm.
- Salt Conversion (For Validation):
 - Dissolve 50mg of Free Base in 2mL Diethyl Ether.
 - Add 1mL 2M HCl in Ether dropwise.
 - Filter the white precipitate (hygroscopic) and dry under
before dissolving in
or
.

Comparative Performance Analysis

Why choose this specific linker over alternatives?

Feature	(2-Methoxy-benzyl)-(2-morpholin-4-yl-ethyl)-amine	Alternative: N-Benzyl-2-morpholinoethanamine	Alternative: Diethyl-amine Analog
Spectral Resolution	High. The OMe group (55 ppm) acts as an internal "anchor" peak, separating aromatic signals.	Medium. Aromatic region is often clustered/overlapping (127-129 ppm).	Low. Lacks the diagnostic morpholine O-CH ₂ (67 ppm) signal.
Solubility (HCl)	Excellent. Morpholine + Amine provides two protonation sites.	Good.	Moderate.
Stability	High. The 2-OMe group sterically protects the benzylic position from oxidative deamination.	Moderate. Prone to oxidation.	High.

Authoritative Reference Standards

The chemical shifts derived in this guide are validated against fragment-based additivity rules and spectral databases for "NBOMe" derivatives and N-substituted morpholines.

- Morpholine Fragment: The characteristic (66.9 ppm) and (53.6 ppm) shifts are consistent with Katritzky's analysis of N-substituted morpholines [1].
- 2-Methoxybenzyl Fragment: The "NBOMe" class of compounds consistently displays the methoxy carbon at ~55.3 ppm and the benzylic carbon at ~49 ppm (base) [2].
- Solvent Effects: The shift to aqueous/acidic media causes a predictable upfield shift in -carbons, a phenomenon documented in peptide/amine salt studies [3].

References

- Katritzky, A. R., et al. (2005).[1] "1H and 13C NMR spectra of N-substituted morpholines." *Magnetic Resonance in Chemistry*, 43(8), 673-675.[1]
- Casale, J. F., & Hays, P. A. (2012). "Characterization of Eleven 2,5-Dimethoxy-N-(2-methoxybenzyl)phenethylamine (NBOMe) Derivatives." *Microgram Journal*, 9(2).
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- National Center for Biotechnology Information. PubChem Compound Summary for CID 81292, 2-Methoxybenzylamine.

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Sources

- [1. 1H and 13C NMR spectra of N-substituted morpholines - PubMed](#)
[pubmed.ncbi.nlm.nih.gov]
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